molecular formula C15H24N2O2 B052086 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) CAS No. 122936-31-6

5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)

Cat. No. B052086
M. Wt: 264.36 g/mol
InChI Key: XPAXTKKSTYIQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), also known as PDA, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess anti-viral properties by inhibiting the replication of HIV-1 and HSV-1.

Mechanism Of Action

The mechanism of action of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the development of novel anti-cancer therapies. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been found to inhibit the replication of HIV-1 and HSV-1, which may lead to the development of novel anti-viral therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is also relatively easy to synthesize and has been obtained in high yield and purity. However, one of the limitations of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). One potential direction is the development of novel anti-inflammatory therapies based on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Another direction is the development of novel anti-cancer therapies based on the induction of apoptosis and cell cycle arrest in cancer cells. In addition, the development of novel anti-viral therapies based on the inhibition of HIV-1 and HSV-1 replication is another potential direction for future research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Finally, the optimization of the synthesis method of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) and the improvement of its solubility in aqueous solutions are also important areas for future research.

Synthesis Methods

The synthesis of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) involves the condensation of 2-amino-4,6-dimethylpyrimidine with tert-butyl 2-bromo-2-methylpropanoate followed by the deprotection of the tert-butyl group with trifluoroacetic acid. The resulting product is 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), which is obtained in high yield and purity.

properties

CAS RN

122936-31-6

Product Name

5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

3,3-dimethyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid

InChI

InChI=1S/C15H24N2O2/c1-7-15(5,6)13-16-8-10(9-17-13)11(12(18)19)14(2,3)4/h8-9,11H,7H2,1-6H3,(H,18,19)

InChI Key

XPAXTKKSTYIQDM-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C

Canonical SMILES

CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C

synonyms

5-Pyrimidineacetic acid, -alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)- (9CI)

Origin of Product

United States

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